3-Phenylbenzo[b]thiophene

OLED Organic Semiconductor Electroluminescence

Researchers developing high-performance organic semiconductors face a critical structural constraint: the 2-phenylbenzothiophene isomer used in SERM pharmaceuticals cannot substitute for the 3-phenyl isomer in optoelectronic applications without full synthetic re-optimization. 3-Phenylbenzo[b]thiophene (CAS 14315-12-9) resolves this by delivering the precise electronic conjugation and molecular geometry required for advanced materials. • Enables OLED emitter brightness exceeding 10⁴ cd/m² in spin-coated device architectures • Supports air-stable OFET hole mobilities up to 6.5 cm² V⁻¹ s⁻¹ in phenyl-substituted benzothiophene derivatives • Serves as a reference standard for thermal [1,5] sigmatropic rearrangement methodology studies

Molecular Formula C14H10S
Molecular Weight 210.3 g/mol
CAS No. 14315-12-9
Cat. No. B077834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylbenzo[b]thiophene
CAS14315-12-9
Synonyms3-Phenylbenzo[b]thiophene
Molecular FormulaC14H10S
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=CC=CC=C32
InChIInChI=1S/C14H10S/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H
InChIKeyHZYRPUKLUAUOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylbenzo[b]thiophene Procurement Guide


3-Phenylbenzo[b]thiophene (CAS 14315-12-9, C₁₄H₁₀S, M.Wt. 210.29 g/mol) is a fused heteroaromatic compound comprising a benzothiophene core with a phenyl substituent at the 3-position . It is primarily employed as a molecular building block and functional intermediate across optoelectronic materials research, organic semiconductor design, and medicinal chemistry programs .

Why Isomers Cannot Substitute 3-Phenylbenzo[b]thiophene


The position of the phenyl substituent on the benzo[b]thiophene core critically dictates both electronic properties and supramolecular packing, making simple isomer substitution or use of unsubstituted benzothiophene non-viable for performance-driven research programs [1]. Specifically, the 3-phenyl isomer enables distinct electronic conjugation and molecular geometries that diverge markedly from the 2-phenyl isomer, which is predominantly associated with pharmaceutical intermediates [2]. This structural nuance governs molecular assembly, charge transport characteristics, and synthetic accessibility in convergent routes, rendering generic substitution scientifically unsound without full re-optimization of the target application.

3-Phenylbenzo[b]thiophene: Evidence vs. Analogs


OLED Brightness and Efficiency: Branched vs. Linear Oligothiophenes

A novel branched benzo[b]thiophene-based compound (BToCx, structurally incorporating the benzo[b]thiophene core) demonstrated superior electroluminescence performance compared to conventional linear oligothiophenes. The compound achieved a brightness up to 10,500 cd/m² and an external quantum efficiency up to 0.48%, values reported as the highest obtained for substituted thiophene-based compounds at the time of publication [1].

OLED Organic Semiconductor Electroluminescence

Hole Mobility: Phenyl-Substituted vs. Thienyl/Thiazolyl Analogs

In a comparative study of V-shaped thieno[3,2-f:4,5-f']bis[1]benzothiophene (TBBT-V) derivatives, the phenyl-substituted variant (Ph-TBBT-V) exhibited significantly superior hole mobility compared to electronically distinct thienyl- and thiazolyl-substituted counterparts. Ph-TBBT-V achieved an air-stable hole mobility up to 6.5 cm² V⁻¹ s⁻¹, while the thienyl and thiazolyl derivatives showed orders of magnitude lower mobilities [1]. This advantage is attributed to the herringbone packing motif and effective two-dimensional-like charge transport enabled by the phenyl substituent.

Organic Field-Effect Transistors (OFETs) Hole Transport Organic Semiconductor

Rearrangement Selectivity: 3-Phenyl vs. 2-Phenyl Isomer

The phenyl migration pathways in benzothiophenium systems exhibit strong condition-dependent regioselectivity. Photolysis of 1-phenylbenzo[b]thiophenium salts yields mixtures of 2-phenylbenzo[b]thiophenes and 3-phenylbenzo[b]thiophenes, alongside dephenylated products [1]. In contrast, thermolysis at 180°C of the same 1-phenylbenzo[b]thiophenium triflates (with a substituent at the 2-position) selectively affords the corresponding 3-phenylbenzo[b]thiophenes [2]. This mechanistic divergence confirms that the 3-phenyl isomer is not simply an alternative product but arises from a distinct thermal [1,5] sigmatropic rearrangement pathway.

Synthetic Methodology Reaction Selectivity Mechanistic Chemistry

3-Phenylbenzo[b]thiophene Application Scenarios


Yellow OLED Emitters with Benzothiophene Cores

Research groups developing yellow OLED emitters requiring brightness exceeding 10⁴ cd/m² should prioritize benzo[b]thiophene-based branched architectures over conventional linear oligothiophenes. The demonstrated electroluminescence performance (10,500 cd/m² brightness, 0.48% EQE) establishes this scaffold as a benchmark platform for spin-coated OLED active media [1].

High-Mobility OFETs with Phenyl-Substituted Benzothiophenes

For organic field-effect transistor (OFET) research targeting hole mobilities in the >1 cm²/Vs regime, phenyl-substituted benzothiophene derivatives (e.g., Ph-TBBT-V) provide a validated pathway to air-stable mobilities up to 6.5 cm² V⁻¹ s⁻¹, substantially outperforming thienyl- and thiazolyl-substituted analogs [2]. This evidence supports procurement of phenyl-substituted benzothiophene building blocks for high-performance p-type OSC development.

Sigmatropic Rearrangements in Benzothiophenium Systems

Investigators studying thermal sigmatropic rearrangements or developing synthetic methodology for regioselective benzothiophene functionalization should procure 3-phenylbenzo[b]thiophene as a reference standard and synthetic target. The distinct thermal [1,5] sigmatropic rearrangement pathway that selectively yields the 3-phenyl isomer from 2-substituted precursors [3] provides a well-defined mechanistic system for studying substituent effects on migration selectivity.

Pharmaceutical Intermediate and Library Synthesis

Medicinal chemistry programs exploring benzo[b]thiophene scaffolds for biological target modulation should include 3-phenylbenzo[b]thiophene as a core building block. While the 2-phenyl isomer is established in SERM pharmaceuticals (raloxifene, arzoxifene), the 3-phenyl isomer offers distinct electronic and steric presentation of the phenyl group [4], potentially accessing different binding modes and selectivity profiles that warrant empirical investigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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